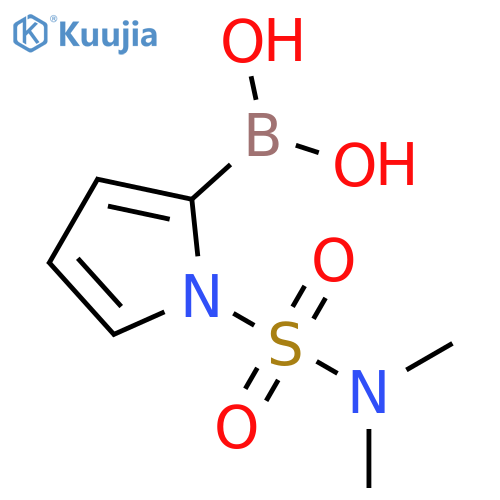Cas no 2377610-03-0 (1-(Dimethylsulfamoyl)pyrrole-2-boronic acid)

2377610-03-0 structure
商品名:1-(Dimethylsulfamoyl)pyrrole-2-boronic acid
CAS番号:2377610-03-0
MF:C6H11BN2O4S
メガワット:218.038540124893
CID:5223634
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid 化学的及び物理的性質
名前と識別子
-
- 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid
-
- インチ: 1S/C6H11BN2O4S/c1-8(2)14(12,13)9-5-3-4-6(9)7(10)11/h3-5,10-11H,1-2H3
- InChIKey: GLSNODSWDWHGNP-UHFFFAOYSA-N
- ほほえんだ: B(C1=CC=CN1S(N(C)C)(=O)=O)(O)O
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249484-1g |
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid |
2377610-03-0 | 98% | 1g |
¥1886 | 2023-04-14 | |
| Chemenu | CM560053-1g |
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid |
2377610-03-0 | 95%+ | 1g |
$242 | 2024-07-28 | |
| A2B Chem LLC | AJ15396-10g |
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid |
2377610-03-0 | 97% | 10g |
$662.00 | 2024-04-20 | |
| A2B Chem LLC | AJ15396-5g |
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid |
2377610-03-0 | 97% | 5g |
$402.00 | 2024-04-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD484196-1g |
(1-(N,N-Dimethylsulfamoyl)-1H-pyrrol-2-yl)boronic acid |
2377610-03-0 | 97% | 1g |
¥554.0 | 2023-03-11 | |
| Chemenu | CM560053-5g |
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid |
2377610-03-0 | 95%+ | 5g |
$717 | 2024-07-28 | |
| A2B Chem LLC | AJ15396-1g |
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid |
2377610-03-0 | 97% | 1g |
$142.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249484-10g |
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid |
2377610-03-0 | 98% | 10g |
¥10065 | 2023-04-14 | |
| Chemenu | CM560053-10g |
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid |
2377610-03-0 | 95%+ | 10g |
$1191 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249484-5g |
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid |
2377610-03-0 | 98% | 5g |
¥6987 | 2023-04-14 |
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid 関連文献
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
2377610-03-0 (1-(Dimethylsulfamoyl)pyrrole-2-boronic acid) 関連製品
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
